3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole
Description
3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an oxetan-3-yloxy group at position 3. The 1,2,4-thiadiazole scaffold is characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This structural motif is prevalent in medicinal chemistry due to its electronic properties, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions with biological targets .
The oxetan-3-yloxy substituent introduces a strained oxygen-containing heterocycle, which is known to enhance solubility and metabolic stability compared to bulkier or more lipophilic groups . This compound is of interest in drug discovery, particularly for antiviral and enzyme inhibition applications, as evidenced by the broader pharmacological relevance of 1,2,4-thiadiazole derivatives .
Properties
IUPAC Name |
3-methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-7-6(11-8-4)10-5-2-9-3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADDLLUMSHHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-thiol with oxetan-3-ol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-50°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced thiadiazole derivatives.
Substitution Products: Various substituted thiadiazole and oxetane derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Thiadiazole Family
Substituent Effects on Reactivity and Bioactivity
3-Methyl-5-piperidin-3-yloxy-1,2,4-thiadiazole Structure: Replaces oxetane with a piperidine ring. Applications: Explored in central nervous system (CNS)-targeted therapies due to its amine functionality .
3,5-Diiodo-1,2,4-thiadiazole Structure: Iodine atoms at positions 3 and 4. Reactivity: Serves as a versatile intermediate for Sonogashira cross-coupling reactions, enabling selective synthesis of alkynyl-substituted derivatives. Applications: Used to generate libraries of thiadiazole-based compounds for anticancer and antimicrobial screening .
Tideglusib (1,2,4-Thiadiazole Derivative) Structure: Contains a nitro group and sulfonamide substituents.
Comparison with Thiadiazole Isomers
1,3,4-Thiadiazole Derivatives
- Structural Difference : Sulfur at position 1 instead of 2.
- Bioactivity : More extensively studied for antidiabetic (α-amylase/α-glucosidase inhibition) and anticancer applications. For example, fused 1,3,4-thiadiazole-benzodioxin hybrids show IC₅₀ values of 12–45 µM against α-glucosidase .
- Electronic Properties : Reduced aromaticity compared to 1,2,4-thiadiazoles, altering binding interactions with enzymes .
1,2,5-Thiadiazole Derivatives
- Applications : Primarily used in materials science due to strong fluorescence and charge-transfer properties. Less common in drug discovery .
Functional Group Comparisons
Pharmacological and Computational Insights
- QSAR Studies : 1,2,4-Thiadiazole-1,2,4-triazole hybrids show strong epidermal growth factor receptor (EGFR) kinase inhibition (docking scores: −9.2 to −11.3 kcal/mol). The oxetane group in this compound may improve target binding by reducing steric hindrance .
- Antiviral Potential: Tideglusib’s success highlights the scaffold’s relevance for protease inhibition, suggesting analogous mechanisms for oxetane-containing derivatives .
Biological Activity
3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is a compound that falls under the category of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiadiazole Derivatives
Thiadiazoles are a class of heterocyclic compounds that have garnered attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The presence of the thiadiazole ring enhances the pharmacological profile of various derivatives.
Antimicrobial Activity
Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, a related thiadiazole derivative demonstrated a 69% inhibition rate against M. tuberculosis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Microbial Strain | Inhibition (%) |
|---|---|---|
| 2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole | M. tuberculosis | 57 |
| Propyl 3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio] propionate | M. tuberculosis | Highest Activity |
| 1,3,4-Thiadiazole Derivative | Various Gram-positive/negative | Moderate to High |
Anticancer Activity
The anticancer potential of thiadiazoles has been widely studied. Compounds with similar structures have shown promising results against various cancer cell lines. For example, certain thiadiazole derivatives have demonstrated IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cells .
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 |
| Thiadiazole Derivative B | A549 | 0.52 |
| Thiadiazole Derivative C | SK-MEL-2 | 4.27 |
The mechanisms by which thiadiazoles exert their biological effects include:
- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Modulation of Ion Channels : Certain compounds interact with voltage-gated ion channels, affecting neuronal excitability and showing anticonvulsant properties .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer activity. The study found that modifying substituents on the thiadiazole ring significantly affected cytotoxicity and selectivity towards cancer cells . Another study highlighted the effectiveness of a specific derivative in reducing tumor growth in vivo models .
Q & A
Q. What are the optimized synthetic routes for 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole, and how is structural confirmation performed?
- Methodological Answer : The synthesis typically involves cyclization strategies or coupling reactions. For example, hydrazine derivatives can react with oxetan-3-yloxy precursors under controlled conditions. Structural confirmation is achieved via:
- 1H NMR and IR spectroscopy to identify functional groups and proton environments.
- Elemental analysis to verify composition.
- HPLC to assess purity and individuality .
A representative protocol involves reacting acetylated intermediates with hydrazine derivatives in sodium hydride/toluene systems, followed by cyclization .
Q. How do substituents on the thiadiazole core influence physicochemical properties and reactivity?
- Methodological Answer : Substituents like oxetan-3-yloxy groups enhance solubility and metabolic stability. Key findings include:
- Electron-withdrawing groups (e.g., cyano) increase electrophilicity, facilitating nucleophilic substitutions.
- Bulkier groups (e.g., tert-butyl) may reduce reaction yields due to steric hindrance .
- Polar substituents improve aqueous solubility, critical for bioavailability studies .
Systematic substitution studies using TLC and spectrophotometry can track reactivity trends .
Advanced Research Questions
Q. What methodologies resolve contradictions in reaction outcomes during thiadiazole derivatization?
- Methodological Answer : Unexpected products (e.g., pyrazole or indole derivatives) may arise from competing reaction pathways. Strategies include:
- Mechanistic studies using isotopic labeling or kinetic analysis.
- HPLC-MS to isolate and characterize byproducts .
- Computational modeling (e.g., DFT calculations) to predict dominant pathways .
For instance, phenylhydrazine reactions may yield indole derivatives instead of thiadiazoles, requiring post-reaction purification via column chromatography .
Q. How can computational methods predict the bioactivity of thiadiazole derivatives?
- Methodological Answer : Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) identifies binding affinities. Key steps:
- Protein preparation : Remove water molecules and add hydrogens.
- Ligand optimization : Minimize energy using AMBER or CHARMM.
- Docking simulations : Autodock Vina or Schrödinger Suite .
Studies show that oxetan-3-yloxy groups enhance hydrophobic interactions with enzyme active sites, suggesting antifungal potential .
Q. What green chemistry approaches are applicable for synthesizing thiadiazole derivatives?
- Methodological Answer : Sustainable methods avoid toxic oxidants and solvents:
| Method | Catalyst/Solvent | Oxidant | Yield Range | Reference |
|---|---|---|---|---|
| Visible light catalysis | Eosin Y in DMF | O₂ (air) | 70–90% | |
| Iodine-catalyzed cyclization | H₂O | O₂ (balloon) | 63–97% |
These methods reduce waste and improve atom economy compared to traditional routes using chlorinated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
